Tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate
Overview
Description
Tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl group attached to a carbamate moiety, and a tetrahydronaphthalenone ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate typically involves the reaction of carbamic acid, N-(5,6,7,8-tetrahydro-2-naphthalenyl)-, 1,1-dimethylethyl ester with appropriate reagents . The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like iron(III) chloride. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carbonyl group and the carbamate moiety .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to form alcohols or other reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted carbamates .
Scientific Research Applications
Tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate
- Carbamic acid, N-(5,6,7,8-tetrahydro-2-naphthalenyl)-, 1,1-dimethylethyl ester
Uniqueness
Tert-butyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its combination of a tetrahydronaphthalenone ring system with a carbamate moiety makes it a valuable compound for various research applications. Compared to similar compounds, it offers unique reactivity and potential biological activities that are of interest to researchers in multiple fields .
Properties
IUPAC Name |
tert-butyl N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-11-7-8-12-10(9-11)5-4-6-13(12)17/h7-9H,4-6H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPJJEUWBFZCPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=O)CCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154909 | |
Record name | 1,1-Dimethylethyl N-(5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116358-98-5 | |
Record name | 1,1-Dimethylethyl N-(5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1116358-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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